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molecular formula C12H16ClNO B8802890 4-chloro-N-(2-phenylethyl)butanamide CAS No. 105522-45-0

4-chloro-N-(2-phenylethyl)butanamide

Cat. No. B8802890
M. Wt: 225.71 g/mol
InChI Key: SQPOBCKXGMGMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328125B2

Procedure details

To a solution of HJC-1-48 (4.2 g, 18.6 mmol) in DCM/H2O (20 mL/8 mL) was added (n-Bu)4NBr (0.3 g, 0.9 mmol) and NaOH (3.7 g, 93.0 mmol). The resulting mixture was stirred at 100° C. for 7 h. The mixture was partitioned between EtOAc (200 mL) and H2O (10 mL). The organic layer was separated and washed with brine (20 mL), dried over anhydrous Na2SO4, filtered and concentrated to give an oil residue. This residue was purified with silica gel column (Hexane/EtOAc=1/1 to 1/2) to obtain HJC-1-53 (4.2 g, 93%) as a pale yellow oil. 1H NMR (600 MHz, CDCl3) δ 7.26-7.30 (m, 2H), 7.18-7.22 (m, 3H), 3.53 (t, 2H, J=7.8 Hz), 3.25 (t, 2H, J=7.2 Hz), 2.84 (t, 2H, J=7.8 Hz), 2.34 (t, 2H, J=7.8 Hz), 1.92-1.97 (m, 2H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
DCM H2O
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:6].[OH-].[Na+]>C(Cl)Cl.O.[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]>[CH2:8]([N:7]1[CH2:2][CH2:3][CH2:4][C:5]1=[O:6])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClCCCC(=O)NCCC1=CC=CC=C1
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
DCM H2O
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (200 mL) and H2O (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil residue
CUSTOM
Type
CUSTOM
Details
This residue was purified with silica gel column (Hexane/EtOAc=1/1 to 1/2)
CUSTOM
Type
CUSTOM
Details
to obtain HJC-1-53 (4.2 g, 93%) as a pale yellow oil

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(CC1=CC=CC=C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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